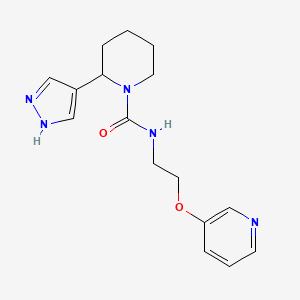
2-(1H-pyrazol-4-yl)-N-(2-pyridin-3-yloxyethyl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-pyrazol-4-yl)-N-(2-pyridin-3-yloxyethyl)piperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
作用机制
The mechanism of action of 2-(1H-pyrazol-4-yl)-N-(2-pyridin-3-yloxyethyl)piperidine-1-carboxamide involves the inhibition of target enzymes such as PDE5, PDE4, and HDAC6. The inhibition of PDE5 results in the accumulation of cyclic guanosine monophosphate (cGMP) in smooth muscle cells, leading to vasodilation and increased blood flow. This property makes it a potential candidate for the treatment of erectile dysfunction. The inhibition of PDE4 and HDAC6 results in the modulation of inflammatory and immune responses, making it a potential candidate for the treatment of various inflammatory and autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. It has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been reported to improve cognitive function and memory in animal models. Moreover, it has been shown to exhibit neuroprotective effects against oxidative stress and neuroinflammation.
实验室实验的优点和局限性
The advantages of using 2-(1H-pyrazol-4-yl)-N-(2-pyridin-3-yloxyethyl)piperidine-1-carboxamide in lab experiments include its potent inhibitory activity against various enzymes, its broad range of therapeutic applications, and its low toxicity profile. However, its limitations include its high cost of synthesis, limited availability, and lack of clinical data.
未来方向
The future directions for 2-(1H-pyrazol-4-yl)-N-(2-pyridin-3-yloxyethyl)piperidine-1-carboxamide include the development of novel analogs with improved potency and selectivity against target enzymes. Moreover, its potential applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease need to be explored further. Its potential as a diagnostic tool for cancer and other diseases also needs to be investigated. Additionally, its pharmacokinetic and pharmacodynamic properties need to be studied in detail to determine its suitability for clinical use.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential in various scientific research applications. Its potent inhibitory activity against various enzymes, broad range of therapeutic applications, and low toxicity profile make it a potential candidate for the development of novel therapeutic agents. However, further research is needed to explore its potential applications fully and determine its suitability for clinical use.
合成方法
The synthesis of 2-(1H-pyrazol-4-yl)-N-(2-pyridin-3-yloxyethyl)piperidine-1-carboxamide involves the reaction between 1-(2-pyridin-3-yloxyethyl)piperidine-4-carboxylic acid and 4-hydrazinylpyrazole in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a suitable solvent such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) under reflux conditions. The resulting product is purified by column chromatography to obtain the final compound in high yield and purity.
科学研究应用
2-(1H-pyrazol-4-yl)-N-(2-pyridin-3-yloxyethyl)piperidine-1-carboxamide has shown promising results in various scientific research applications. It has been reported to exhibit potent inhibitory activity against several enzymes such as PDE5 (phosphodiesterase 5), PDE4 (phosphodiesterase 4), and HDAC6 (histone deacetylase 6). These enzymes play a crucial role in various physiological and pathological processes, including inflammation, cancer, and neurodegenerative diseases. Therefore, this compound holds great potential as a lead molecule for the development of novel therapeutic agents.
属性
IUPAC Name |
2-(1H-pyrazol-4-yl)-N-(2-pyridin-3-yloxyethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c22-16(18-7-9-23-14-4-3-6-17-12-14)21-8-2-1-5-15(21)13-10-19-20-11-13/h3-4,6,10-12,15H,1-2,5,7-9H2,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNRQSWZEYDERY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CNN=C2)C(=O)NCCOC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-1-[2-[3-(difluoromethoxy)phenyl]morpholin-4-yl]propan-1-one](/img/structure/B7643250.png)

![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B7643271.png)
![N-[3-(3-methyl-1,2,4-triazol-4-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7643275.png)
![2-Tert-butyl-5-methyl-4-[(7-methyl-2-oxochromen-4-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7643287.png)
![[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-(2-methylphenyl)methanone](/img/structure/B7643293.png)
![1-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7643299.png)
![[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B7643300.png)
![2-Tert-butyl-4-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-methyl-1,2,4-triazol-3-one](/img/structure/B7643307.png)
![3-[2-(1-Tert-butyl-5-oxo-1,2,4-triazol-4-yl)ethoxy]benzonitrile](/img/structure/B7643315.png)

![2-Tert-butyl-4-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7643325.png)
![7-[(1-Tert-butyl-5-oxo-1,2,4-triazol-4-yl)methyl]-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7643330.png)
![2-Amino-1-(5-oxa-8-azaspiro[3.5]nonan-8-yl)-2-phenylethanone;hydrochloride](/img/structure/B7643336.png)